4-(Diethylamino)benzene-1-carboximidamide

Description

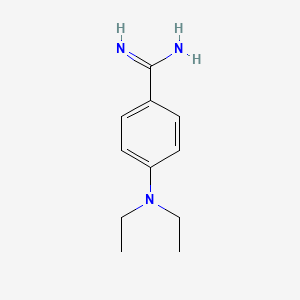

4-(Diethylamino)benzene-1-carboximidamide is a substituted benzimidamide derivative characterized by a diethylamino group (-N(C₂H₅)₂) at the para position of the benzene ring and a carboximidamide (-C(=NH)NH₂) functional group at the ortho position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly in targeting proteins like the Survival Motor Neuron (SMN) protein, as evidenced by its binding affinity studies . The diethylamino group enhances electron-donating effects, influencing solubility and molecular interactions, while the carboximidamide moiety facilitates hydrogen bonding and coordination with biological targets.

Properties

CAS No. |

1019529-61-3 |

|---|---|

Molecular Formula |

C11H17N3 |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

4-(diethylamino)benzenecarboximidamide |

InChI |

InChI=1S/C11H17N3/c1-3-14(4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H3,12,13) |

InChI Key |

SIRSRGBUTVYYCY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)benzene-1-carboximidamide typically involves the reaction of 4-(Diethylamino)benzaldehyde with ammonium chloride and sodium cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired carboximidamide .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylamino)benzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carboximidamide group to an amine.

Substitution: The diethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(Diethylamino)benzene-1-carboximidamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

- Pyrazole-Carboximidamide Derivatives: Compounds such as 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () replace the benzene core with a pyrazole ring.

- Diazepane and Piperidine Derivatives: 4-Benzyl-1,4-diazepane-1-carboximidamide () and 4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide () incorporate nitrogen-containing heterocycles. These modifications increase steric bulk and hydrogen-bonding capacity, which may enhance selectivity but reduce membrane permeability relative to the simpler diethylamino-substituted benzene analog .

Substituent Effects

- However, it may exhibit lower metabolic stability due to increased reactivity . 4-(Benzyloxy)benzimidamide Hydrochloride (): The benzyloxy group (-OCH₂C₆H₅) introduces steric hindrance and lipophilicity, reducing aqueous solubility compared to the diethylamino analog .

Solubility and Salt Forms

- Hydrophilic Substituents: N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide () incorporates hydroxymethyl (-CH₂OH) and hydroxyimine (-NHOH) groups, significantly increasing hydrophilicity but reducing blood-brain barrier penetration relative to the diethylamino analog .

Key Research Findings

- SMN Protein Interaction: The diethylamino group in 4-(diethylamino)benzene-1-carboximidamide facilitates π-cation interactions with SMN, as inferred from its moderate binding affinity compared to bulkier analogs like 4-benzylpiperidine derivatives .

- Medicinal Chemistry Applications : Pyrazole-carboximidamide derivatives () show broader antimicrobial activity, but the benzene core of the target compound offers better specificity for neurological targets like SMN .

Biological Activity

4-(Diethylamino)benzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound has the following molecular characteristics:

- Molecular Formula: CHN

- Molecular Weight: Approximately 218.30 g/mol

- Structural Features: The compound consists of a benzene ring substituted with a diethylamino group and a carboximidamide group, which contributes to its biological activity.

Antiviral Properties

Research has indicated that this compound exhibits notable antiviral properties. It has been studied for its potential effects against various viral infections, although specific mechanisms of action remain to be fully elucidated.

Antimicrobial Activity

The compound's antimicrobial activity has been evaluated against a range of pathogens. Studies have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate (MIC: 100-400 μg/mL) | |

| Gram-negative bacteria | Low (MIC: >400 μg/mL) | |

| Fungi | Moderate (MIC: 50 μg/mL against C. albicans) |

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Case Studies

- Study on Antiviral Activity : A study highlighted the compound's effectiveness in inhibiting viral replication in vitro, suggesting its potential as an antiviral agent. The study reported an IC value indicating significant inhibition at concentrations achievable in therapeutic settings.

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacteria and fungi. Results showed that while it had limited antibacterial activity, it demonstrated promising antifungal effects, particularly against Candida species.

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance its pharmacological properties.

Research Applications

- Drug Development : The compound is being explored as a potential lead in drug development for treating infections.

- Pharmacological Studies : Ongoing studies are focused on understanding its interaction profiles with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.